Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate
Description
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a hydroxyl group at position 2, a methyl group at position 4, and a methyl ester at position 1. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol.
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFWYSVDHUAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methylcyclohexane-1-carboxylate or 2-carboxy-4-methylcyclohexane-1-carboxylate.
Reduction: Formation of 2-hydroxy-4-methylcyclohexanol.
Substitution: Formation of methyl 2-alkoxy-4-methylcyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Substitution Patterns: The target compound’s hydroxyl and methyl groups on the cyclohexane ring contrast with analogs like Methyl 1-(methylamino)cyclohexanecarboxylate, which replaces the hydroxyl with a methylamino group, enhancing basicity and pharmaceutical relevance .
- Ring Saturation: Ethyl 2-amino-1-cyclohexene-1-carboxylate features an unsaturated cyclohexene ring, enabling conjugation and reactivity distinct from saturated analogs .
- Molecular Complexity : Diterpene esters (e.g., Sandaracopimaric acid methyl ester ) exhibit significantly larger, fused-ring systems, impacting solubility and biological activity .
Physicochemical and Spectroscopic Properties
Hydrogen Bonding and Crystal Packing
The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and stability. Similar behavior is observed in Methyl 2-hydroxyacetate, where the α-hydroxyl group enhances intermolecular interactions . In contrast, Methyl 1-(methylamino)cyclohexanecarboxylate forms ionic interactions via its hydrochloride salt, altering solubility and crystallinity .
NMR and Chromatographic Characterization
- Methyl Shikimate () and the target compound share cyclohexane-derived structures, with distinct NMR shifts due to substituent positions. For example, the hydroxyl group in the target compound would produce a downfield shift in ¹H NMR compared to ester-only analogs .

- Gas chromatography (GC) traces of diterpene esters (e.g., Torulosic acid methyl ester ) highlight higher retention times due to increased molecular weight and hydrophobicity .
Biological Activity
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
This compound features a cyclohexane ring with both a hydroxyl group and a carboxylate ester group. These functional groups contribute to its reactivity and potential interactions within biological systems.
Chemical Structure
- Molecular Formula : CHO
- Molecular Weight : Approximately 174.25 g/mol
- Boiling Point : 100.9 °C
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and potentially modulating biochemical pathways.
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
- Antimicrobial Effects : Studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi, indicating potential antimicrobial properties.
- Anti-inflammatory Properties : The compound may reduce inflammation through its interaction with inflammatory pathways.
- Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes, impacting metabolic processes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds in terms of biological activity. Below is a comparison table highlighting these similarities:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Methyl 4-methylcyclohexane-1-carboxylate | Cyclohexane ring, ester group | Moderate antimicrobial effects |
| Methyl 2-hydroxycyclohexane-1-carboxylate | Cyclohexane ring, hydroxyl group | Anti-inflammatory properties |
| Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate | Cyclohexane ring, hydroxyl group | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

